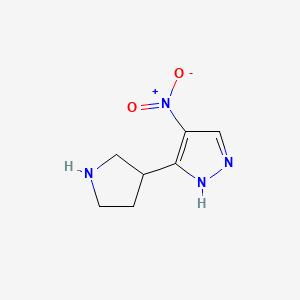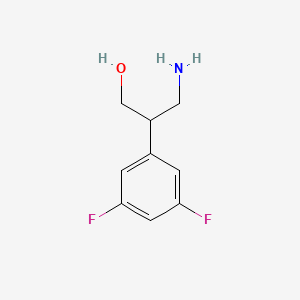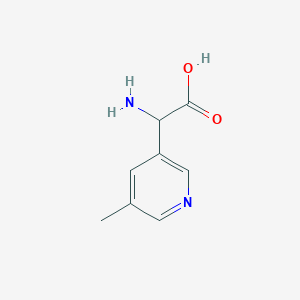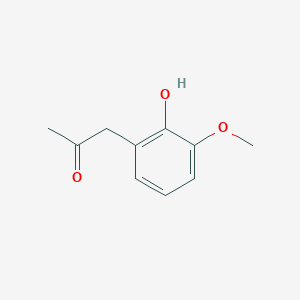
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one, also known as Vanillylacetone, is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring. This compound is known for its aromatic properties and is often found in natural products such as vanilla.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through various methods. One common method involves the condensation of vanillin with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Methoxyphenyl)propan-2-one: Lacks the hydroxy group, affecting its reactivity and properties
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxy and methoxy groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in both chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-8-4-3-5-9(13-2)10(8)12/h3-5,12H,6H2,1-2H3 |
Clave InChI |
IWGATEXCLRKHDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


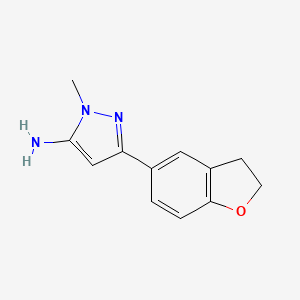


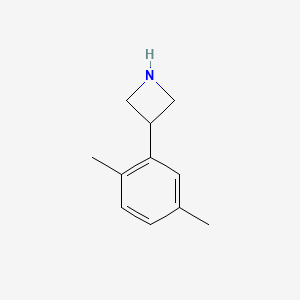

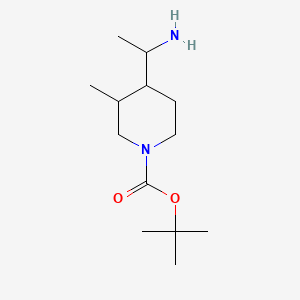


![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)
